molecular formula C8H8BrClO2 B12853865 3-Bromo-6-chloro-2-methoxybenzyl alcohol

3-Bromo-6-chloro-2-methoxybenzyl alcohol

Cat. No.: B12853865
M. Wt: 251.50 g/mol
InChI Key: SXSVKXZZMGPNLF-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxybenzyl alcohol precursor. The reaction conditions often require the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced industrial techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-methoxybenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-chloro-2-methoxybenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzyl alcohol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-chloro-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.

    3-Bromo-6-chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group.

    3-Bromo-6-chloro-2-methoxybenzene: Lacks the alcohol group.

Uniqueness

3-Bromo-6-chloro-2-methoxybenzyl alcohol is unique due to the presence of both halogen substituents and a methoxy group on the benzene ring, along with the alcohol functional group.

Properties

Molecular Formula

C8H8BrClO2

Molecular Weight

251.50 g/mol

IUPAC Name

(3-bromo-6-chloro-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrClO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3

InChI Key

SXSVKXZZMGPNLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1CO)Cl)Br

Origin of Product

United States

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